molecular formula C9H12O5 B14506551 Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate CAS No. 64634-85-1

Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate

Cat. No.: B14506551
CAS No.: 64634-85-1
M. Wt: 200.19 g/mol
InChI Key: BNLOEIPUSZXVGZ-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate is a chemical compound belonging to the family of oxiranes, which are three-membered cyclic ethers containing an oxygen atom This compound is characterized by its unique structure, which includes a methyloxirane ring and a butenedioate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate typically involves the reaction of dimethyl maleate with an epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve efficiency. Catalysts and optimized reaction parameters are employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of polymers and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products.

Comparison with Similar Compounds

Similar Compounds

    Oxirane (Ethylene oxide): A simpler oxirane with similar reactivity but lacks the ester functionality.

    Methyloxirane (Propylene oxide): Similar structure but with a methyl group instead of the ester group.

    Dimethyl maleate: The precursor in the synthesis of Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate, lacks the oxirane ring.

Uniqueness

This compound is unique due to the presence of both the oxirane ring and the ester groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

64634-85-1

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate

InChI

InChI=1S/C9H12O5/c1-9(5-14-9)6(8(11)13-3)4-7(10)12-2/h4H,5H2,1-3H3

InChI Key

BNLOEIPUSZXVGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C(=CC(=O)OC)C(=O)OC

Origin of Product

United States

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